5-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
CAS No.: 1208906-81-3
Cat. No.: VC4767112
Molecular Formula: C16H21N3O2S
Molecular Weight: 319.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1208906-81-3 |
|---|---|
| Molecular Formula | C16H21N3O2S |
| Molecular Weight | 319.42 |
| IUPAC Name | 5-methyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C16H21N3O2S/c1-12-9-15(18-21-12)16(20)17-10-13-4-6-19(7-5-13)11-14-3-2-8-22-14/h2-3,8-9,13H,4-7,10-11H2,1H3,(H,17,20) |
| Standard InChI Key | MDBKOJAVDXBSGZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)C(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Introduction
Molecular Formula
The molecular formula of this compound is C15H21N3O2S, indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Synthesis
The synthesis of compounds like this often involves multi-step reactions using commercially available starting materials. General steps may include:
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Formation of the isoxazole core: Typically achieved via cyclization reactions involving hydroxylamine derivatives and β-dicarbonyl compounds.
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Functionalization:
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Introduction of the carboxamide group at the 3-position.
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Attachment of the piperidine ring through alkylation or reductive amination.
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Addition of the thiophen-2-ylmethyl substituent to the piperidine moiety.
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Advanced techniques such as microwave-assisted synthesis or catalysis might be employed to improve yields and reaction efficiency.
Analytical Characterization
To confirm the structure and purity, standard analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR):
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-NMR and -NMR provide detailed information about hydrogen and carbon environments.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identifies functional groups such as carboxamide (C=O stretch) and aromatic rings.
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Elemental Analysis:
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Verifies the compound's composition in terms of C, H, N, O, and S.
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Medicinal Chemistry
Isoxazole derivatives are known for diverse biological activities. This compound may exhibit properties such as:
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Anti-inflammatory activity: Isoxazole rings are commonly found in inhibitors of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
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Anticancer potential: The piperidine moiety and thiophene group are often associated with cytotoxic effects against tumor cells.
Drug Design
The combination of functional groups suggests potential as a lead compound for drug development targeting central nervous system disorders or immune-related conditions.
Biological Evaluation
If tested, biological studies might include:
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In vitro assays:
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Enzyme inhibition studies (e.g., LOX or COX assays).
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Cytotoxicity tests on cancer cell lines.
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In vivo studies:
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Evaluation of anti-inflammatory or analgesic effects in animal models.
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Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C15H21N3O2S |
| Molecular Weight | ~307.41 g/mol |
| Functional Groups | Isoxazole, carboxamide, piperidine, thiophene |
| Solubility | Likely soluble in organic solvents |
| Biological Activity (predicted) | Anti-inflammatory, anticancer potential |
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